3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1H-indol-6-yl moiety and a propanamide side chain substituted with a 2,2,6,6-tetramethylpiperidine group. The oxadiazole ring is a bioisostere for carboxylic acid esters or amides, enhancing metabolic stability and binding affinity in pharmacological contexts . Structural determination of such compounds often relies on X-ray crystallography tools like SHELX, which refines small-molecule and macromolecular structures .
Properties
Molecular Formula |
C22H29N5O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C22H29N5O2/c1-21(2)12-16(13-22(3,4)27-21)24-18(28)7-8-19-25-20(26-29-19)15-6-5-14-9-10-23-17(14)11-15/h5-6,9-11,16,23,27H,7-8,12-13H2,1-4H3,(H,24,28) |
InChI Key |
OPSJZBLWLSZHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4)C |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidative Cyclization | POCl₃, reflux, NaHCO₃ workup | Cyclodehydration to form oxadiazole |
| Amide Coupling | EDCl/HOBt, DCM, RT | Form propanamide linkage with piperidine |
Step 1: Synthesis of the Oxadiazole Intermediate
The oxadiazole core is synthesized from 5-fluoro-1H-indole-2-carbohydrazide (or analogous indole derivatives) and a propanoyl chloride derivative.
General Procedure
-
Reactants :
-
Indole carbohydrazide (e.g., 5-fluoro-1H-indole-2-carbohydrazide)
-
Propanoyl chloride (or substituted propanoic acid)
-
POCl₃ as a dehydrating agent
-
-
Reaction Conditions :
Example Reaction :
Critical Factors
-
Catalyst : POCl₃ facilitates cyclodehydration by activating the carbohydrazide.
-
Steric Effects : Bulky substituents on the propanoyl group may require extended reaction times.
Step 2: Amide Bond Formation
The oxadiazole intermediate undergoes amide coupling with 2,2,6,6-tetramethylpiperidin-4-amine.
Optimized Coupling Protocol
Mechanistic Insight
EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses side reactions by stabilizing the intermediate.
Alternative Synthetic Routes
Van Leusen Reaction
For oxazole intermediates, the Van Leusen method (TosMIC + aldehyde) has been adapted for oxadiazoles. However, this approach is less common for oxadiazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation can shorten reaction times and improve yields in cyclodehydration steps. For example:
Purification and Characterization
Workup and Isolation
Analytical Data
| Property | Value |
|---|---|
| Molecular Weight | 395.5 g/mol (calculated) |
| Melting Point | ~180–185°C (estimated) |
| ¹H NMR (CDCl₃) | δ 7.5–7.2 (m, indole H), 3.5–3.2 (m, piperidine CH), 2.2 (s, CH₃) |
Challenges and Solutions
Comparative Analysis of Coupling Agents
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the indole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the indole or oxadiazole rings .
Scientific Research Applications
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic disorders.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. For example, it may act as a non-competitive inhibitor of certain enzymes, binding to allosteric sites and modulating enzyme activity. The pathways involved can include inhibition of metabolic enzymes, leading to altered metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogous heterocyclic derivatives, focusing on structural motifs, synthesis challenges, and inferred pharmacological behavior.
Structural Analogues and Key Differences
Compound A: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (from )
- Core structure: Combines triazino-indole and pyrazole rings.
- Substituents : A bromophenyl group enhances halogen bonding and molecular weight (MW: ~550 g/mol).
- Pharmacokinetics : The bromine atom increases lipophilicity (clogP ~4.2) but may reduce solubility.
Target Compound :
- Core structure : 1,2,4-oxadiazole linked to indole and tetramethylpiperidine.
- Synthesis: Oxadiazole formation via cyclization of amidoximes is more straightforward than triazino-indole synthesis, which requires multi-step condensation .
Hypothetical Pharmacological Profiles
Stability and Binding Interactions
- The oxadiazole ring in the target compound confers resistance to enzymatic degradation compared to ester-containing analogues.
- The tetramethylpiperidine group may reduce metabolic oxidation by cytochrome P450 enzymes, enhancing plasma half-life. In contrast, the bromophenyl group in Compound A could lead to reactive metabolite formation .
Research Findings and Limitations
While the target compound’s structural features suggest advantages in stability and target selectivity, direct pharmacological data (e.g., IC50, bioavailability) are absent in the provided evidence. Comparative studies with triazino-indole derivatives indicate that bromine substituents improve potency but complicate synthetic scalability . The use of SHELX-based crystallography could resolve conformational differences between these compounds, aiding in rational drug design .
Biological Activity
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a complex organic compound notable for its unique structural features, which include an indole moiety and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 395.5 g/mol. The structural arrangement suggests multiple points of interaction within biological systems, enhancing its pharmacological potential.
| Property | Details |
|---|---|
| Molecular Formula | C22H29N5O2 |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1401558-16-4 |
Antimicrobial Activity
Research indicates that compounds with indole and oxadiazole structures often exhibit significant antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The synthesized compound demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. In particular, derivatives containing the indole structure have been evaluated for their cytotoxic effects against several cancer cell lines including SKOV-3 (ovarian carcinoma), PC-3 (prostate cancer), HeLa (cervical cancer), and THP-1 (acute monocytic leukemia). The results showed promising IC50 values indicating effective antiproliferative activity .
The biological activity of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It potentially triggers apoptotic pathways in cancer cells leading to programmed cell death.
- Antioxidant Properties : The presence of heterocyclic structures may confer antioxidant activity that protects cells from oxidative stress .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various indole derivatives found that the tested compound exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin. The most effective derivative had an MIC value significantly lower than those of conventional treatments .
Study 2: Cytotoxicity Against Cancer Cells
In a comparative study on the cytotoxicity of several indole-based compounds against cancer cell lines, the target compound showed IC50 values ranging from 23.69 μM to 73.05 μM across different cell lines, indicating strong potential for further development as an anticancer agent .
Q & A
Basic: What are the common synthetic routes for preparing 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide?
The synthesis typically involves multi-step protocols:
- Oxadiazole ring formation : Cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under reflux conditions. Evidence from analogous compounds suggests using hydrazine hydrate in boiling ethanol for intermediate steps .
- Amide coupling : The propanamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxadiazole intermediate and 2,2,6,6-tetramethylpiperidin-4-amine.
- Purification : Crystallization from ethanol or acetonitrile yields pure product, with monitoring via TLC (Rf values) and melting point analysis .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : 1H/13C NMR to confirm the indole, oxadiazole, and piperidine moieties. Aromatic protons in indole (δ 7.2–8.1 ppm) and oxadiazole (δ 8.3–8.5 ppm) are diagnostic .
- IR spectroscopy : Stretch bands for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced: How can reaction conditions be optimized for improved yield and purity?
- Factorial design : Use a 2k factorial approach to test variables (temperature, solvent polarity, catalyst loading). For example, ethanol vs. DMF as solvents may impact oxadiazole cyclization efficiency .
- AI-driven optimization : Machine learning models (e.g., Bayesian optimization) can predict optimal conditions by training on historical reaction data, reducing trial-and-error experimentation .
Advanced: How should researchers resolve contradictions in reported spectroscopic data for analogous compounds?
- Comparative analysis : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous proton assignments).
- Theoretical calculations : DFT-based NMR chemical shift predictions (e.g., using Gaussian or ORCA) can align experimental and computed spectra, resolving discrepancies .
Advanced: What computational methods are suitable for studying structure-activity relationships (SAR)?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to identify binding motifs.
- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors/acceptors. AI tools (e.g., COMSOL-integrated platforms) enable dynamic SAR exploration .
Advanced: What methodologies are recommended for stability and degradation studies?
- Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base). Monitor via HPLC (C18 column, ammonium acetate buffer pH 6.5, UV detection) .
- Mass spectrometry : Identify degradation products (e.g., hydrolyzed oxadiazole or indole oxidation byproducts).
Basic: What purification techniques are effective for isolating intermediates?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Ethanol or acetonitrile are preferred for high-purity crystals, as demonstrated in similar amide syntheses .
Advanced: What strategies are used for pharmacological profiling in academic settings?
- In vitro assays : Screen for cytotoxicity (MTT assay) and target inhibition (e.g., enzyme-linked assays for kinase activity).
- In vivo models : Use rodent pharmacokinetic studies to assess bioavailability and metabolic stability, guided by protocols from chemical biology training programs .
Advanced: How can researchers validate synthetic intermediates with conflicting spectral data?
- X-ray crystallography : Resolve structural ambiguities for crystalline intermediates.
- Cross-lab validation : Replicate synthesis in multiple labs using standardized protocols (e.g., USP/PhEur guidelines for impurity profiling) .
Advanced: What experimental design principles address reproducibility challenges in heterocyclic chemistry?
- Modular workflows : Use pre-validated reaction blocks (e.g., automated liquid handlers for consistent reagent dispensing).
- Open-source data sharing : Publish detailed synthetic protocols (solvent grades, stirring rates) to minimize variability, aligning with CRDC standards for chemical engineering research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
